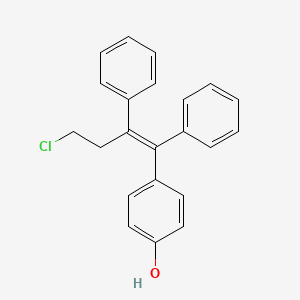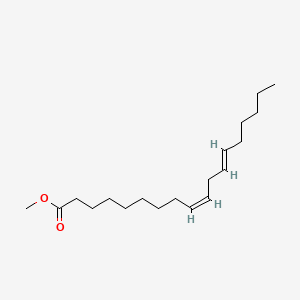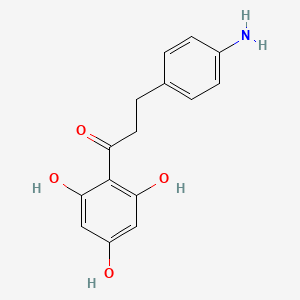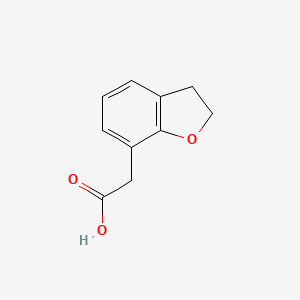
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves several steps, starting from precursors such as cortisol. One study detailed the in vitro synthesis using mouse liver as an enzyme source, highlighting the stereochemical aspects of the transformation from cortisol to 17-deoxy-21-oic acid, a process that underscores the compound's role as an intermediate in the metabolic dehydroxylation of cortisol (Singer, Iohan, & Monder, 1986).
Molecular Structure Analysis
The molecular structure of this compound has been extensively analyzed through various spectroscopic methods. Techniques such as IR, NMR, and mass spectrometry have been employed to elucidate its structure, showcasing the importance of the dihydroxy and oxo functional groups in its activity. For instance, studies on similar steroids have utilized these methods to confirm molecular arrangements and stereochemistry critical for biological activity (Popova, Andryushina, & Grinenko, 1979).
Chemical Reactions and Properties
Chemical reactions involving this compound often include oxidation and reduction processes that highlight its reactivity and role in steroid metabolism. For example, the conversion to 11β,20-dihydroxy-3-oxopregna-4-en-21-oic acid through enzymatic reactions illustrates its susceptibility to biochemical transformations, essential for its function as a metabolic intermediate (Singer, Iohan, & Monder, 1986).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, have been studied to understand its behavior in biological systems and synthetic applications. For instance, the analysis of similar compounds' crystal structure has provided insights into the conformational preferences that influence biological activity and interaction with biological molecules (Popova, Andryushina, & Grinenko, 1979).
Chemical Properties Analysis
The chemical properties, including reactivity towards various chemical agents and stability under different conditions, are crucial for understanding the compound's role in metabolic pathways. Studies have detailed its reactivity, highlighting the importance of the oxo and dihydroxy functional groups in determining its chemical behavior and its interaction with enzymes during metabolism (Singer, Iohan, & Monder, 1986).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : This compound has been synthesized using various methods. For example, the oxidation of 17β-hydroxy-17α-vinylsteroids with pyridine chlorochromate yields 17(20)-unsaturated 21-aldehydes, including 3-oxo-trans-pregna-4,17(20)-dien-21-al (Popova, Andryushina, & Grinenko, 1979).
Biological Pathways and Metabolism
- Role in Cortisol Metabolism : This compound acts as an intermediate in the biological conversion of cortisol to 17-deoxy-21-oic acid, demonstrating the importance of the enol aldehyde intermediate in metabolic pathways (Singer, Iohan, & Monder, 1986).
Photochemical Reactions
- Reactivity to Singlet Oxygen : Research on the reaction of this compound with singlet oxygen highlights its significance in studying the reactivity of different alkene moieties in steroids (Ponce, Erra-Balsells, Bruttomesso, & Gros, 2004).
Bioconversion and Steroidal Transformations
- Bioconversion Studies : Studies on the bioconversion of steroids, such as the 11β-hydroxylation of related compounds, provide insights into alternative pathways for glucocorticoid synthesis, highlighting the versatility of this compound in steroid chemistry (Undisz, Groh, Stopsack, & Hörhold-Schubert, 1992).
Medical and Pharmacological Research
- Research on Steroidal Anti-Inflammatory Antedrugs : Derivatives of this compound have been studied for their potential in creating new classes of anti-inflammatory steroids, demonstrating its utility in pharmaceutical research (Kwon, Heiman, Oriaku, Yoon, & Lee, 1995).
properties
CAS RN |
105562-12-7 |
|---|---|
Product Name |
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al |
Molecular Formula |
C₂₁H₂₈O₄ |
Molecular Weight |
344.44 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






